Flavopiridol

Overview

Description

Alvocidib, also known as flavopiridol, is a synthetic flavonoid alkaloid that functions as a cyclin-dependent kinase inhibitor. It is currently under clinical development for the treatment of acute myeloid leukemia. Alvocidib has also been studied for its potential in treating arthritis and atherosclerotic plaque formation .

Mechanism of Action

Target of Action

Flavopiridol, also known as Alvocidib, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play a crucial role in regulating cell cycle progression . This compound exhibits inhibitory activity against CDK1, CDK2, and CDK4 . It also targets other kinases, leading to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Mode of Action

This compound inhibits CDKs, which leads to cell cycle arrest . It prevents the phosphorylation of CDKs and down-regulates cyclin D1 and D3 expression, resulting in G1 cell cycle arrest and apoptosis . Furthermore, it suppresses the oncogenic FOXM1 signaling, which also regulates NF- K B, PARP, and UPR response in GBM cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the formation of new blood vessels by targeting different signaling pathways, including decreasing VEGF secretion, suppressing MAPK pathways by inhibiting c-Jun and c-Fos transcription factors, and decreasing the secretion of MMP proteins . It also suppresses the NF- K B and mediators of unfolded protein response (UPR), including GRP78, PERK, and IRE1α, and DNA repair enzyme PARP .

Pharmacokinetics

It’s worth noting that this compound is a synthetic flavone , which suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors.

Result of Action

This compound exhibits antiproliferative activity in several solid cancer cells . It inhibits cell proliferation, colony formation, and migration, and induces apoptosis . It also reduces cell proliferation and induces apoptosis by inducing mitochondrial dysfunction and oxidative stress, as well as increasing BAX/BCL2 and pCDK1 levels .

Biochemical Analysis

Biochemical Properties

Flavopiridol has been found to have kinase inhibitory activity of cyclin-dependent kinases (CDKs) and other kinases . This leads to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Cellular Effects

This compound suppresses cell proliferation and migration and induces apoptotic cell death . It has been found to inhibit proliferation, colony formation, and migration and induces apoptosis in IDH1 wild-type and IDH-mutant cells through inhibition of FOXM1 oncogenic signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its potential for kinase inhibitory activity of CDKs and other kinases . This leads to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Temporal Effects in Laboratory Settings

Its effects on cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its antiproliferative activity suggests that it may have dose-dependent effects .

Metabolic Pathways

Its kinase inhibitory activity suggests that it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Its ability to inhibit various processes suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Its ability to inhibit various processes suggests that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alvocidib is synthesized through a series of chemical reactions starting from a natural product called rohitukine, which is extracted from the plant Aphanamixis polystachya. The synthesis involves multiple steps, including halogenation, cyclization, and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

The industrial production of alvocidib involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The process is designed to be cost-effective and environmentally friendly, adhering to industrial standards and regulations .

Chemical Reactions Analysis

Types of Reactions

Alvocidib undergoes various chemical reactions, including:

Oxidation: Alvocidib can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in alvocidib, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving alvocidib include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of alvocidib depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .

Scientific Research Applications

Alvocidib has a wide range of scientific research applications, including:

Chemistry: Alvocidib is used as a model compound to study the mechanisms of cyclin-dependent kinase inhibition and to develop new synthetic methods for flavonoid derivatives.

Biology: In biological research, alvocidib is employed to investigate cell cycle regulation, apoptosis, and the role of cyclin-dependent kinases in various cellular processes.

Medicine: Alvocidib is being studied for its therapeutic potential in treating cancers, particularly acute myeloid leukemia.

Industry: In the pharmaceutical industry, alvocidib serves as a lead compound for the development of new drugs targeting cyclin-dependent kinases.

Comparison with Similar Compounds

Similar Compounds

Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action.

Dinaciclib: A potent inhibitor of cyclin-dependent kinases with broader activity against multiple kinases.

Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.

Uniqueness of Alvocidib

Alvocidib is unique due to its specific inhibition of cyclin-dependent kinase 9 and its ability to induce apoptosis through the downregulation of MCL-1. This makes it particularly effective in treating cancers that rely on MCL-1 for survival.

Properties

IUPAC Name |

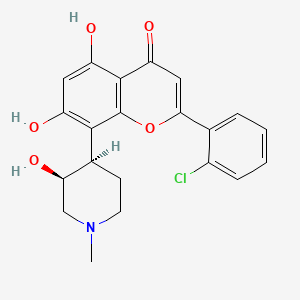

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIVYFLTOXDAOV-YVEFUNNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904970 | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

146426-40-6 | |

| Record name | Alvocidib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146426-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvocidib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVOCIDIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flavopiridol, a synthetic flavonoid, is a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , , , , , , , , , , , , , , , , , , , , ]. It competes with ATP for binding in the active site of CDKs, leading to cell cycle arrest or apoptosis depending on the cell type, drug concentration, and cellular context [, ]. This compound primarily targets CDK1, CDK2, CDK4, and CDK9 [, ].

- Cell cycle arrest: Inhibition of CDK2 and CDK4 by this compound leads to G1 arrest [, ].

- Apoptosis: this compound can trigger apoptosis through various mechanisms, including down-regulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, disruption of mitochondrial membrane potential, and activation of caspases [, , , , , ].

- Inhibition of transcription: this compound inhibits CDK9, a component of positive transcription elongation factor b (P-TEFb) [, , ]. This inhibits phosphorylation of RNA polymerase II, thereby suppressing global mRNA transcription [, , , , ].

- Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF) [, , ].

ANone: * Molecular Formula: C21H19ClO5* Molecular Weight: 386.8 g/mol

ANone: Information on material compatibility and stability under various conditions is limited in the provided research papers.

A: this compound is not a catalyst. It acts as an inhibitor of various enzymes, primarily CDKs, by binding to their active sites [, ].

A: Yes, molecular modeling has been used to investigate the interaction of this compound with DNA []. These studies suggest that this compound can intercalate into DNA, potentially explaining its ability to kill non-cycling cancer cells [].

A: While specific SAR studies were not discussed in detail, the provided research highlights that this compound's ability to inhibit GP is influenced by the presence of specific structural features that promote binding to the allosteric inhibitor site [].

A: The research primarily focuses on this compound's administration via intravenous infusion [, , , , , , , , ]. Specific details about its stability under various conditions and formulation strategies are not extensively discussed in the provided research.

ANone: The provided research papers primarily focus on preclinical and clinical investigations of this compound, and do not delve into specific SHE (Safety, Health and Environment) regulations.

A: this compound is primarily metabolized in the liver via glucuronidation []. Studies indicate that extensive glucuronidation of this compound is associated with a lower risk of diarrhea, a common side effect []. Inter-individual variability in this compound pharmacokinetics is influenced by polymorphisms in transport genes, including SLCO1B1 and ABCC2 [].

A: this compound has demonstrated promising in vitro activity against a variety of cancer cell lines, including breast, colon, gastric, lung, myeloma, ovarian, and prostate cancer cells [, , , , , , , , , , , , , , , ]. It induces cell cycle arrest, apoptosis, and inhibits tumor growth in preclinical models [, , , , , , , , , , , , , , , ].

A: Research has shown that overexpression of the ATP-binding cassette half-transporter, ABCG2, can confer resistance to this compound in human breast cancer cells []. Cells overexpressing ABCG2 exhibited cross-resistance to other chemotherapeutic agents, such as mitoxantrone, topotecan, and SN-38 [].

A: The provided papers mention that diarrhea is a common dose-limiting toxicity of this compound []. Other toxicities observed in clinical trials include myelosuppression, fatigue, and hypotension [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.